
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(4-chlorophényl)-N-(3,4-diméthylphényl)quinazolin-4-amine est un composé organique synthétique qui appartient à la famille des quinazolines. Les quinazolines sont connues pour leurs diverses activités biologiques et sont souvent étudiées pour leurs applications thérapeutiques potentielles. Ce composé, en particulier, présente un noyau quinazoline substitué par un groupe 4-chlorophényl et un groupe 3,4-diméthylphényl, qui peuvent conférer des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(4-chlorophényl)-N-(3,4-diméthylphényl)quinazolin-4-amine implique généralement les étapes suivantes :
Formation du noyau quinazoline : Le noyau quinazoline peut être synthétisé par cyclisation de précurseurs appropriés, tels que des dérivés de l’acide anthranilique, avec du formamide ou d’autres réactifs appropriés.
Réactions de substitution :
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse pour la mise à l’échelle, le rendement et la rentabilité. Cela peut inclure l’utilisation de réacteurs à flux continu, le criblage à haut débit des conditions de réaction et le développement de techniques de purification efficaces.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(4-chlorophényl)-N-(3,4-diméthylphényl)quinazolin-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinazoline ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de quinazoline réduits.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) peuvent être utilisés.
Substitution : Des réactifs comme les précurseurs halogénés, les amines et les catalyseurs (par exemple, le palladium sur carbone) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des N-oxydes de quinazoline, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à un large éventail de dérivés.
4. Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme un bloc de construction pour la synthèse de molécules plus complexes et comme un composé modèle pour étudier la chimie de la quinazoline.
Biologie : Son activité biologique peut être explorée pour des applications thérapeutiques potentielles, telles que des agents anticancéreux, antimicrobiens ou anti-inflammatoires.
Médecine : Le composé peut servir de composé de tête pour le développement de médicaments, avec des modifications conduisant à la découverte de nouveaux produits pharmaceutiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux, agrochimiques ou autres produits industriels.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying quinazoline chemistry.
Biology: Its biological activity can be explored for potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Medicine: The compound may serve as a lead compound for drug development, with modifications leading to the discovery of new pharmaceuticals.
Industry: It can be used in the development of new materials, agrochemicals, or other industrial products.
Mécanisme D'action
Le mécanisme d’action de la 2-(4-chlorophényl)-N-(3,4-diméthylphényl)quinazolin-4-amine dépendrait de sa cible biologique spécifique. En général, les dérivés de quinazoline peuvent interagir avec diverses cibles moléculaires, telles que les enzymes, les récepteurs ou l’ADN. Le composé peut exercer ses effets par :
Inhibition des enzymes : En se liant au site actif des enzymes, il peut inhiber leur activité.
Modulation des récepteurs : Il peut agir comme un agoniste ou un antagoniste de récepteurs spécifiques, modifiant les voies de signalisation cellulaire.
Intercalation de l’ADN : Le composé peut s’intercaler dans l’ADN, affectant les processus de réplication et de transcription.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-chlorophényl)quinazolin-4-amine : Manque le groupe 3,4-diméthylphényl, ce qui peut entraîner des activités biologiques différentes.
N-(3,4-diméthylphényl)quinazolin-4-amine : Manque le groupe 4-chlorophényl, ce qui peut modifier ses propriétés chimiques et biologiques.
4-aminoquinazoline : Le composé parent sans aucun substituant, servant d’échafaudage de base pour de nouvelles modifications.
Unicité
La 2-(4-chlorophényl)-N-(3,4-diméthylphényl)quinazolin-4-amine est unique en raison de la présence à la fois des groupes 4-chlorophényl et 3,4-diméthylphényl, qui peuvent influencer sa réactivité chimique, son activité biologique et ses applications potentielles. Ces substituants peuvent améliorer son affinité de liaison à des cibles moléculaires spécifiques, améliorer ses propriétés pharmacocinétiques ou conférer des caractéristiques physiques uniques.
Propriétés
Formule moléculaire |
C22H18ClN3 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C22H18ClN3/c1-14-7-12-18(13-15(14)2)24-22-19-5-3-4-6-20(19)25-21(26-22)16-8-10-17(23)11-9-16/h3-13H,1-2H3,(H,24,25,26) |
Clé InChI |
OZSNCRLNDBCKEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


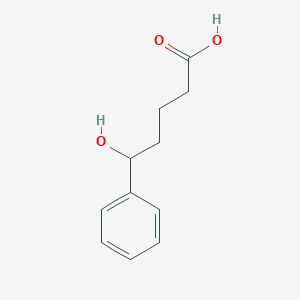
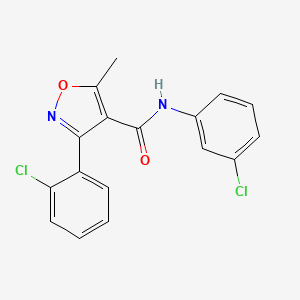
![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)

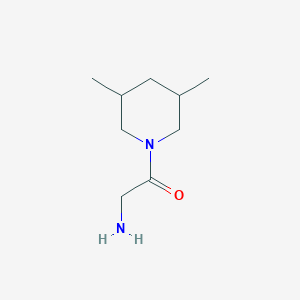
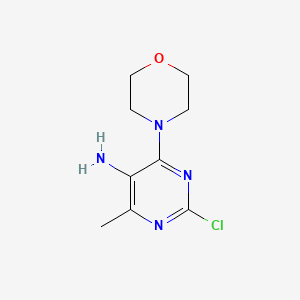
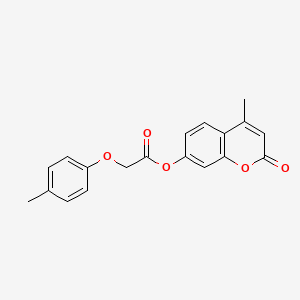
![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)
![6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)
![N-(4-fluorophenyl)[4-(5-methylpyrimidin-2-yl)piperazinyl]carboxamide](/img/structure/B12120759.png)


![1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone](/img/structure/B12120775.png)
![Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate](/img/structure/B12120797.png)
